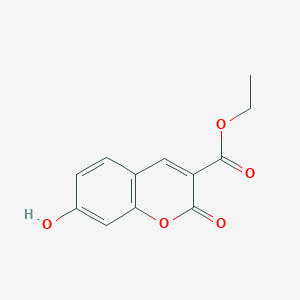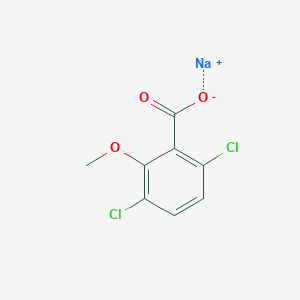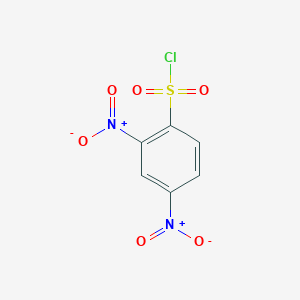
7-hydroxy-2-oxo-2H-chromene-3-carboxylate d'éthyle
Vue d'ensemble
Description
YZ9 est un inhibiteur puissant de l'enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3). Cette enzyme joue un rôle crucial dans la régulation de la glycolyse, une voie métabolique souvent surexprimée dans les cellules cancéreuses. En inhibant PFKFB3, YZ9 peut supprimer la glycolyse et potentiellement inhiber la croissance des cellules cancéreuses .
Applications De Recherche Scientifique
YZ9 has a wide range of scientific research applications, including:
Chemistry: YZ9 is used as a tool compound to study the regulation of glycolysis and the role of PFKFB3 in metabolic pathways.
Biology: YZ9 is employed in cell biology research to investigate the effects of glycolysis inhibition on cell proliferation and survival.
Medicine: YZ9 has potential therapeutic applications in cancer treatment due to its ability to inhibit glycolysis and suppress tumor growth.
Industry: YZ9 can be used in the development of new drugs targeting metabolic pathways in cancer cells
Mécanisme D'action
Target of Action
Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate, also known as ethyl 7-hydroxy-2-oxochromene-3-carboxylate, is a complex organic compound. Similar compounds have been found to inhibit the macrophage migration inhibitory factor .
Mode of Action
It is known that compounds with similar structures can interact with their targets and cause significant changes . For instance, some compounds can inhibit the activity of certain enzymes, thereby affecting the metabolic processes within the cell .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, leading to downstream effects such as the inhibition of cell growth .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been found to inhibit cell growth, indicating potential anti-cancer properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds or enzymes .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
YZ9 peut être synthétisé par une série de réactions chimiques à partir de précurseurs disponibles dans le commerce. La synthèse implique la formation d'un dérivé de la coumarine, qui est ensuite modifié pour produire YZ9. Les étapes clés comprennent:
Formation du noyau de la coumarine : Ceci est généralement réalisé par une réaction de condensation de Pechmann, où un phénol réagit avec un β-céto ester en présence d'un acide fort.
Modification du noyau de la coumarine : Le noyau de la coumarine est ensuite soumis à diverses modifications chimiques, notamment l'estérification et l'hydroxylation, pour produire YZ9
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de YZ9 ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle des voies de synthèse mentionnées ci-dessus. Cela nécessiterait l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés, ainsi que le développement de procédés de purification efficaces .
Analyse Des Réactions Chimiques
Types de réactions
YZ9 subit plusieurs types de réactions chimiques, notamment:
Oxydation : YZ9 peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir YZ9 en formes réduites avec différents groupes fonctionnels.
Substitution : YZ9 peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont souvent utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de YZ9 peut produire des dérivés hydroxylés, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
YZ9 a une large gamme d'applications de recherche scientifique, notamment:
Chimie : YZ9 est utilisé comme composé outil pour étudier la régulation de la glycolyse et le rôle de PFKFB3 dans les voies métaboliques.
Biologie : YZ9 est utilisé dans la recherche en biologie cellulaire pour étudier les effets de l'inhibition de la glycolyse sur la prolifération et la survie des cellules.
Médecine : YZ9 a des applications thérapeutiques potentielles dans le traitement du cancer en raison de sa capacité à inhiber la glycolyse et à supprimer la croissance tumorale.
Industrie : YZ9 peut être utilisé dans le développement de nouveaux médicaments ciblant les voies métaboliques dans les cellules cancéreuses
Mécanisme d'action
YZ9 exerce ses effets en inhibant l'enzyme PFKFB3. Cette enzyme est responsable de la production de fructose-2,6-bisphosphate, un puissant activateur de la glycolyse. En inhibant PFKFB3, YZ9 réduit les niveaux de fructose-2,6-bisphosphate, supprimant ainsi la glycolyse. Cela conduit à une diminution de l'apport énergétique pour les cellules cancéreuses, inhibant finalement leur croissance et leur prolifération .
Comparaison Avec Des Composés Similaires
Composés similaires
N4A : Un composé de tête initial pour l'inhibition de PFKFB3, avec une puissance inférieure à celle de YZ9.
YN1 : Un dérivé de N4A avec une puissance améliorée, mais toujours moins efficace que YZ9
Unicité de YZ9
YZ9 se distingue par sa forte puissance en tant qu'inhibiteur de PFKFB3, avec une valeur IC50 de 0,183 µM. Il agit comme un inhibiteur compétitif contre le fructose-6-phosphate avec un Ki de 0,094 µM. De plus, YZ9 s'est avéré inhiber la croissance des cellules HeLa avec une valeur GI50 de 2,7 µM, ce qui en fait un composé très efficace pour la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
ethyl 7-hydroxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETDBZQIWIJQJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209761 | |
| Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6093-71-6 | |
| Record name | Ethyl 7-hydroxycoumarin-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6093-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Carbethoxy-7-hydroxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CARBETHOXYUMBELIFERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X538NC636R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate?
A1: The crystal structure of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate reveals crucial information about the compound's intermolecular interactions. X-ray crystallography studies [] show that the molecule exists in a planar conformation, except for the carboxylate group. The crystal packing is characterized by a supramolecular array formed through hydrogen bonds involving the organic molecule, water molecules, and intermolecular C-H···O=C contacts. These interactions, described by graph-set descriptors like R2(8)4, R2(6)1, R4(20)4, and C(5) motifs, contribute to the overall stability of the crystal lattice. The presence of π-π interactions further reinforces the hydrogen bond network.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonyl-N,N-dimethylethanamine;formic acid](/img/structure/B156148.png)

![[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane](/img/structure/B156150.png)


